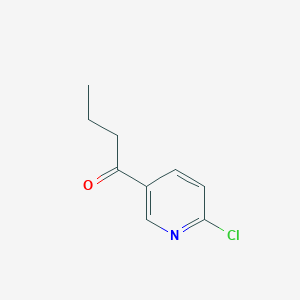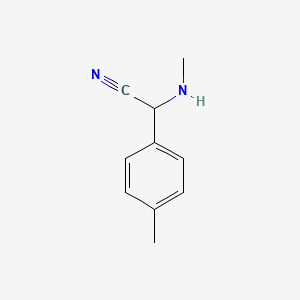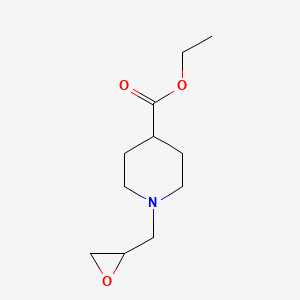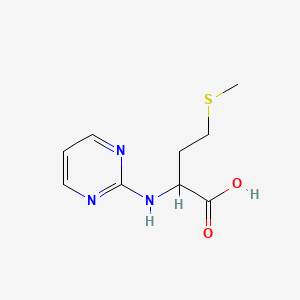
1-(6-Chloropyridin-3-yl)butan-1-one
Übersicht
Beschreibung
1-(6-Chloropyridin-3-yl)butan-1-one is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 g/mol . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 1-(6-Chloropyridin-3-yl)butan-1-one is 1S/C9H10ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(6-Chloropyridin-3-yl)butan-1-one is a solid at room temperature . It has a molecular weight of 183.63500 and a density of 1.154g/cm3 . The boiling point is 305.646ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidacloprid Analogues
“1-(6-Chloropyridin-3-yl)butan-1-one” serves as a precursor in the synthesis of imidacloprid analogues . Imidacloprid is a widely used neonicotinoid insecticide, and modifications to its structure can lead to new compounds with potentially enhanced or targeted pesticidal properties. The compound’s reactivity allows for the introduction of various substituents, aiding in the creation of a diverse library of imidacloprid derivatives.
Catalytic Hydrogenation Studies
The compound is utilized in research exploring novel methods of catalytic hydrogenation . Due to its structural features, it can act as a model substrate to study the reduction of nitro compounds to amines, which is a critical reaction in the pharmaceutical industry. The outcomes of such studies can lead to more efficient and environmentally friendly catalytic processes.
Nonlinear Optical Material Development
Researchers have investigated derivatives of “1-(6-Chloropyridin-3-yl)butan-1-one” for their nonlinear optical (NLO) properties . These materials are crucial for the development of optoelectronic devices, such as frequency generators, optical limiters, and optical switches. The compound’s derivatives could potentially contribute to advancements in photonics and laser technology.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound provides a versatile building block for constructing complex organic molecules . Its chemical structure allows for various bond-forming reactions, making it valuable for synthesizing a wide range of target molecules, particularly in medicinal chemistry.
Material Science Research
In material science, “1-(6-Chloropyridin-3-yl)butan-1-one” and its derivatives can be used to synthesize new materials with specific thermal and dielectric properties . These materials can be tailored for use in electronic devices, potentially improving their performance and durability.
Analytical Chemistry Applications
The compound can also play a role in analytical chemistry as a standard or reagent . Its unique spectral properties enable it to be used in spectroscopic analysis, aiding in the identification and quantification of various substances.
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXAYDVESWDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670222 | |
| Record name | 1-(6-Chloropyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918503-72-7 | |
| Record name | 1-(6-Chloropyridin-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)
![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)





![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)


